Thiofanox

Description

Contextualization within Agricultural Sciences Research

Within agricultural sciences research, Thiofanox is studied primarily for its activity as a carbamate (B1207046) pesticide. herts.ac.uk Carbamate insecticides function by inhibiting acetylcholinesterase (AChE), a key enzyme in the nervous system of insects and other organisms. herts.ac.ukinchem.orgresearchgate.net This mode of action disrupts nerve impulse transmission, leading to paralysis and death in target pests. inchem.orgresearchgate.net Research in this area aims to understand the efficacy of this compound against various agricultural pests, its systemic properties allowing uptake by plants, and its persistence and transformation in different environmental compartments like soil and water. herts.ac.uknih.govagropages.comacs.orgacs.org Studies also investigate its interaction with non-target organisms and its potential for resistance development in pest populations. researchgate.netusda.gov

Historical Trajectory of this compound Research

The history of insecticide research spans centuries, with significant developments occurring in the 20th century with the advent of synthetic organic pesticides like organochlorines, organophosphates, and carbamates. tamu.edunih.gov Carbamate pesticides, structurally related to the naturally occurring alkaloid physostigmine, have been in commercial use since the 1950s. inchem.orgmhmedical.com

This compound emerged in the realm of agricultural research around the early 1970s. herts.ac.ukbcpc.org For instance, research on the metabolism of this compound in cotton plants was published in the Journal of Agricultural and Food Chemistry in November 1975, with online publication noted as May 2002. acs.org Another study on the changes of this compound residues in potatoes resulting from storage and cooking was published in the same journal in May 1976. doi.org Research into the degradation mechanism of this compound in aqueous solutions also appeared in the Journal of Agricultural and Food Chemistry in May 1976. acs.org Early studies also investigated its effect on the feeding activity of pests like green peach aphids, with findings published in the Journal of Economic Entomology in December 1977. oup.com The registration of certain pesticides, such as metribuzin, also dates back to around 1973, providing a temporal context for the introduction and study of new agricultural chemicals during this period. epa.gov

Research foci within carbamate insecticide development, including this compound, have evolved over time. Initially, studies concentrated on the synthesis, efficacy against target pests, and basic metabolic fate in plants and soil. nih.govagropages.comacs.org As understanding of environmental processes grew, research expanded to include the degradation pathways in various matrices like soil and water, and the identification of metabolites. nih.govacs.org The systemic nature of some carbamates, allowing uptake by plants from treated soil or seeds, also became a significant area of investigation. herts.ac.ukagropages.com More recently, research has likely addressed topics such as the potential for resistance development in insect populations, the impact on non-target organisms, and analytical methods for detecting residues in food and environmental samples. researchgate.netusda.govmdpi.comresearchgate.net The study of post-mortem changes of oxime-type carbamate pesticides, including this compound, in biological matrices like hemoglobin highlights a more specialized research area. researchgate.net The comparison of the effectiveness of different granular insecticides, including this compound, against pests like collembola also reflects ongoing research into optimizing pest management strategies. nih.gov

Scope and Significance of this compound in Contemporary Scholarly Discourse

In contemporary scholarly discourse, this compound continues to be relevant in studies concerning pesticide residues in food products and environmental samples. mdpi.comresearchgate.net Its presence, even as an unapproved substance in certain regions, underscores the importance of ongoing monitoring and analysis in agricultural research. mdpi.com Research also touches upon the broader context of insecticide mode of action and toxicity to non-target organisms, where this compound serves as an example within the carbamate class. researchgate.nethilarispublisher.com Studies on the metabolism and degradation of this compound and its metabolites remain pertinent for understanding its environmental fate and potential persistence. nih.govagropages.comacs.org Furthermore, analytical methods for the determination of pesticide residues in various matrices continue to be developed and refined, often including compounds like this compound. researchgate.net

Detailed Research Findings (Examples from Search Results):

Studies have shown that in an aquatic environment, this compound is rapidly oxidized to its sulfoxide (B87167) and then to its sulfone, with hydrolysis to the oxime also occurring. nih.gov

In plants, the sulfoxide is absorbed and converted to the sulfone, which is then cleaved to the oxime and conjugated. nih.gov

Research comparing granular insecticides found that while this compound and aldicarb (B1662136) were equally effective in reducing collembola populations, they resulted in higher yields compared to carbofuran (B1668357) when collembola levels were high. nih.gov

Studies using electronic monitoring systems have investigated the effect of this compound on the feeding activity of green peach aphids, indicating that while it can prevent reproduction and virus spread early in the season, a single exposure may not prevent transmission of certain viruses. oup.com

Research on the metabolism of this compound in rats indicates that the major metabolic route involves oxidation to the sulfoxide and then the sulfone, with hydrolysis of carbamoyl (B1232498) moieties also observed. nih.govacs.org The sulfonyl oxime carbamate metabolite has been noted as being more toxic than this compound and related compounds in rats based on LD50 values. nih.govnih.gov

Data Table Example (Illustrative, based on findings):

While extensive raw data tables were not directly available in the search results in a format suitable for direct interactive embedding, the following table illustrates how research findings on this compound metabolism could be presented:

| Matrix | Transformation Pathway | Key Metabolites |

| Aquatic Environment | Oxidation, Hydrolysis | Sulfoxide, Sulfone, Oxime |

| Plants | Absorption, Oxidation, Cleavage, Conjugation | Sulfoxide, Sulfone, Oxime, Conjugated products |

| Rats | Oxidation, Hydrolysis of carbamoyl moieties | Sulfoxide, Sulfone, Oxime, Conjugated products |

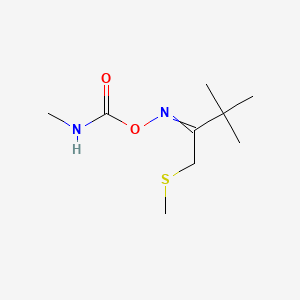

Structure

2D Structure

3D Structure

Properties

CAS No. |

39196-18-4 |

|---|---|

Molecular Formula |

C9H18N2O2S |

Molecular Weight |

218.32 g/mol |

IUPAC Name |

[(Z)-(3,3-dimethyl-1-methylsulfanylbutan-2-ylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C9H18N2O2S/c1-9(2,3)7(6-14-5)11-13-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+ |

InChI Key |

FZSVSABTBYGOQH-YRNVUSSQSA-N |

SMILES |

CC(C)(C)C(=NOC(=O)NC)CSC |

Isomeric SMILES |

CC(C)(C)/C(=N/OC(=O)NC)/CSC |

Canonical SMILES |

CC(C)(C)C(=NOC(=O)NC)CSC |

Appearance |

Solid powder |

Color/Form |

COLORLESS SOLID |

melting_point |

133.7 to 135.5 °F (EPA, 1998) 56.5 TO 57.5 °C |

Other CAS No. |

39196-18-4 75013-98-8 |

physical_description |

Thiofanox is a colorless solid with a pungent odor. Used as a systemic insecticide and acaricide. (EPA, 1998) Colorless solid with a pungent odor; [HSDB] Colorless crystalline solid with an acrid odor; [MSDSonline] |

Pictograms |

Acute Toxic; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

STABLE AT NORMAL STORAGE TEMP; & REASONABLY STABLE TO HYDROLYSIS AT <30 °C AT PH 5-9 |

solubility |

5.2 G/L WATER AT 22 °C VERY SOL IN CHLORINATED & AROMATIC HYDROCARBONS, KETONES, INCLUDING APOLAR SOLVENTS; SPARINGLY SOL IN POLAR ALIPHATIC HYDROCARBONS. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,3-dimethyl-1-(methylthio)-2-butanone O-(methylaminocarbonyl)oxime 3,3-dimethyl-1-(methylthio)-2-butanone O-(methylcarbamoyl)oxime Dacamox DS-15647 thiofanox |

vapor_pressure |

0.00017 mmHg at 77 °F (EPA, 1998) 0.00017 [mmHg] 1.7X10-4 mm Hg at 25 °C |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action Research

Elucidation of Acetylcholinesterase (AChE) Inhibition

Thiofanox is classified as a synthetic carbamate (B1207046) compound and functions as an acetylcholinesterase (AChE) inhibitor. nih.gov The primary role of AChE is the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process crucial for the termination of nerve impulses. By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation. nih.gov

The active site of acetylcholinesterase is located within a deep and narrow gorge and is comprised of a catalytic triad (B1167595) (Serine, Histidine, and Glutamate) and an anionic subsite. Carbamate inhibitors like this compound interact with the active site of AChE, leading to the carbamoylation of the serine residue within the catalytic triad. This process forms an unstable complex with the enzyme, temporarily rendering it unable to hydrolyze acetylcholine. nih.gov This inhibition is a reversible process. nih.gov

Detailed molecular docking and structural biology studies specifically elucidating the binding of this compound and its metabolites to the AChE active site are not extensively available in the public domain. Such studies would be instrumental in identifying the specific amino acid residues involved in the interaction and the precise orientation of the inhibitor within the active site gorge.

The metabolic transformation of this compound results in metabolites that also possess inhibitory activity against acetylcholinesterase. Research has indicated that the potency of these metabolites can differ from the parent compound.

A comprehensive quantitative comparison of the inhibition kinetics would require dedicated enzymatic assays to determine the specific inhibitory constants for each compound.

Interactive Data Table: Comparative AChE Inhibition of this compound and its Metabolites

Note: Specific IC50/Ki values are not available in the reviewed literature. The table reflects qualitative findings.

| Compound | Relative Potency against AChE |

| This compound | Baseline |

| This compound Sulfoxide (B87167) | Potent Inhibitor |

| This compound Sulfone | Potent Inhibitor |

| Hydroxymethyl Sulfone Metabolite | Most Potent Inhibitor (in rats) nih.gov |

Metabolic Activation and Biotransformation Pathways

The principal metabolic pathway for this compound is the oxidation of the sulfur atom. nih.gov This occurs in a two-step process, first yielding this compound sulfoxide and subsequently, this compound sulfone. nih.gov This oxidative metabolism is a common pathway for thioether-containing compounds and is often mediated by cytochrome P450 monooxygenases. The rate of the initial oxidation to the sulfoxide is reported to be considerably faster than the subsequent oxidation to the sulfone, particularly in plant tissues. nih.gov

Following oxidation, the carbamoyl (B1232498) moiety of this compound and its metabolites can undergo hydrolysis, leading to the formation of their corresponding oximes. nih.gov The hydrolysis of the parent this compound compound to its oxime is considered to be insignificant. However, partial hydrolysis of this compound sulfoxide to its oxime has been observed. The hydrolysis of this compound sulfone occurs to a greater extent and is the primary source of the oxime-sulfone metabolite. nih.gov

Cellular and Subcellular Modulations Induced by this compound Exposure

The cellular and subcellular effects of this compound exposure are a direct consequence of its primary mechanism of action—AChE inhibition—and the subsequent metabolic activation. However, specific studies detailing the direct cellular and subcellular modulations induced by this compound are limited.

General mechanisms of pesticide-induced cellular damage often involve the generation of reactive oxygen species (ROS), leading to oxidative stress. This can result in damage to cellular components such as lipids, proteins, and DNA. Prolonged exposure to neurotoxic agents can lead to alterations in neuronal cell morphology, including changes in neurites and the integrity of the cell membrane. Effects on subcellular organelles, such as mitochondria, can also occur, potentially leading to disruptions in cellular energy metabolism and the initiation of apoptotic or necrotic cell death pathways.

Further research is required to specifically delineate the cellular and subcellular responses to this compound exposure, including its potential to induce oxidative stress, disrupt mitochondrial function, and trigger specific cell death pathways.

Environmental Fate and Transport Research

Degradation Pathways and Kinetics in Environmental Matrices

The degradation of thiofanox in the environment occurs through various processes, including biological and physicochemical transformations. fao.org The rate and pathway of degradation can vary depending on the specific environmental matrix.

Soil Degradation Dynamics

In soil, this compound undergoes significant transformation, primarily through oxidation and subsequent hydrolysis of its metabolites. nih.govagropages.com

Aerobic and Anaerobic Transformation Processes

Under aerobic conditions in soil, the primary metabolic pathway for this compound involves the rapid oxidation of the methylthio group to form this compound sulfoxide (B87167), which is then further oxidized to this compound sulfone. nih.govagropages.com These oxidation products can subsequently undergo hydrolysis of the carbamoyl (B1232498) moiety, similar to other carbamate (B1207046) insecticides like aldicarb (B1662136), leading to the formation of the corresponding oximes. nih.gov

Studies evaluating aerobic and anaerobic transformation in soil are standard for assessing the fate of pesticides. fao.orgoecd.org While specific detailed kinetic data for aerobic and anaerobic degradation of this compound across various soil types was not extensively found in the immediate search results, the general understanding of carbamate degradation suggests that microbial activity plays a significant role in both processes, with aerobic conditions often favoring faster degradation compared to anaerobic conditions for many organic compounds. fao.orgfrtr.govnih.gov Anaerobic transformation can be a relevant process in flooded or waterlogged soils. fao.orgnih.gov

Influence of Soil Physicochemical Properties

Soil physicochemical properties significantly influence the degradation rate and behavior of pesticides like this compound. fao.orgmdpi.comnih.gov Factors such as soil type, organic matter content, pH, clay content, moisture, and temperature can affect microbial activity and chemical reaction rates, thereby influencing degradation dynamics. fao.orgmdpi.comnih.gov

Soil organic matter is a key factor, often controlling the sorption and degradation of pesticides. mdpi.comnih.gov Higher organic matter content can lead to increased adsorption, potentially reducing the bioavailability for microbial degradation in some cases, but also stimulating microbial activity which can enhance degradation. mdpi.comnih.gov Soil pH can also play a crucial role, as the stability of this compound is relatively stable to hydrolysis at pH 5-9. nih.govagropages.comchemicalbook.com Clay content has also been observed to correlate with degradation rates for some pesticides. nih.gov

Studies on pesticide degradation kinetics in soil often utilize models like single first-order (SFO), first-order multi-compartment (FOMC), and double first-order in parallel (DFOP) to fit experimental data and estimate half-lives (DT50) and dissipation times (DT90). nih.govstaphyt.com

Based on one study, this compound was detected in treated soil over a period of 56 days, with the parent compound decreasing and the sulfoxide and sulfone metabolites initially increasing before also degrading. nih.gov After 56 days, the levels of this compound and its metabolites were significantly reduced. nih.gov

Table 1: this compound and Metabolite Levels in Soil Over Time (Example Data)

| Time (days) | This compound (% of applied dose) | Sulfoxide (% of applied dose) | Sulfone (% of applied dose) |

| 0 | 92.9 | 4.6 | 0.7 |

| 3 | 49.2 | 9.3 | 1.1 |

| 7 | 14.5 | 12.5 | 1.5 |

| 14 | 0.6 | 12.0 | 1.5 |

| 28 | 0.1 | 8.8 | 1.6 |

| 56 | 0 | 0.4 | 0 |

| *Data derived from a study cited in PubChem. nih.gov |

Aquatic Degradation Mechanisms

The degradation of this compound in aquatic environments involves processes such as hydrolysis and photodegradation. herts.ac.ukwho.int

Hydrolysis in Aqueous Environments

Hydrolysis is a significant degradation pathway for many carbamate pesticides in water. who.intnist.gov this compound is considered relatively stable to hydrolysis at pH 5-9 under 30 °C. nih.govagropages.comchemicalbook.com However, hydrolysis can become a more significant fate process in water, particularly for the sulfinyl and sulfonyl derivatives formed from the oxidation of this compound, which may slowly degrade to oximes. nih.gov

Hydrolysis rates are typically dependent on pH and temperature, often following first-order kinetics. nist.govnih.govajol.info While specific detailed kinetic data for this compound hydrolysis across a range of pH and temperatures was not found, the reported stability within the pH range of 5-9 suggests that hydrolysis rates may be slower in neutral to slightly alkaline waters compared to more extreme pH conditions. nih.govagropages.comchemicalbook.com

Studies on the hydrolysis of other carbamates indicate that alkaline conditions generally accelerate hydrolysis rates. nih.govajol.infonih.govresearchgate.net

Based on available data, the aqueous hydrolysis half-life (DT₅₀) for this compound at 20 °C and pH 7 is approximately 30 days, indicating moderate persistence in water under these conditions. herts.ac.uk

Table 2: Aqueous Hydrolysis Half-Life of this compound

| Temperature (°C) | pH | Half-life (days) |

| 20 | 7 | 30 |

| *Data derived from AERU. herts.ac.uk |

Photodegradation under Natural Light Conditions

Photodegradation, the breakdown of a substance by light, can contribute to the degradation of pesticides in aquatic environments, especially for compounds that absorb light in the environmentally relevant spectrum (>290 nm). who.intajol.inforesearchgate.netinchem.org Carbamates, in general, have light absorption characteristics that contribute to their decomposition by photodegradation in aqueous conditions. who.int

This compound has been shown to undergo photodegradation. researchgate.netdoi.org Studies involving irradiation have demonstrated the potential for photochemical breakdown. researchgate.netdoi.org

The aqueous photolysis half-life (DT₅₀) for this compound at pH 7 is approximately 0.9 days, suggesting that photodegradation can be a relatively fast process in water under natural light conditions. herts.ac.uk This indicates that direct photodegradation can play a significant role in the removal of this compound from the water column. ajol.info

Table 3: Aqueous Photolysis Half-Life of this compound

| pH | Half-life (days) |

| 7 | 0.9 |

| *Data derived from AERU. herts.ac.uk |

Atmospheric Transformation Research

If released to the atmosphere, vapor-phase this compound is expected to undergo relatively rapid degradation. This degradation is primarily driven by the reaction with photochemically produced hydroxyl radicals nih.govnih.gov. The estimated half-life for this process in the atmosphere is approximately 5.1 hours nih.govnih.gov.

Mobility and Distribution within Agroecosystems

The movement and distribution of this compound within agricultural environments are governed by its interactions with soil and water, as well as its potential for uptake by plants.

Leaching Potential to Groundwater

This compound is expected to leach significantly through soil based on its estimated Koc value of 39.5 nih.govnih.gov. The Koc value is an indicator of a chemical's potential to adsorb to soil organic carbon; a lower value suggests higher mobility in soil and thus a greater potential for leaching. Studies indicate that this compound sulfoxide, a major metabolite, also exhibits high leachability with a calculated GUS leaching potential index of 5.66 herts.ac.uk. Leaching of agricultural chemicals, including pesticides, into groundwater is a known pathway for groundwater pollution, often driven by rain events researchgate.net.

Surface Runoff and Sediment-Associated Transport

While specific detailed research findings on this compound transport via surface runoff and sediment were not extensively found in the provided context, the general principles of pesticide transport in surface runoff and subsurface drainage highlight the influencing factors. Pesticide transport in surface runoff is affected by rainfall timing and intensity, hydrology, and the adsorption properties of the pesticides iastate.edu. Pesticides with low to moderate adsorption characteristics tend to move primarily in the runoff water phase, while highly adsorbed pesticides are more associated with sediment transport iastate.edu. Vegetative filter strips can play a role in reducing the transport of both sediment and pesticides in surface runoff iastate.edu.

Volatilization and Atmospheric Dispersion

The Henry's Law constant for this compound suggests that it will volatilize slowly from environmental waters nih.gov. The estimated volatilization half-life from a model river (1 meter deep flowing 1 m/sec with a wind velocity of m/sec) is approximately 15.8 years nih.gov. While volatilization from water is slow, the potential for volatilization from soil and plant surfaces can contribute to atmospheric dispersion nih.gov. Atmospheric dispersion of pesticides is influenced by factors such as the chemical's volatility, application techniques, and weather conditions like wind speed, direction, temperature, and humidity mdpi.com.

Plant Uptake and Translocation within Crop Systems

This compound is described as a systemic insecticide and acaricide, indicating its ability to be absorbed by plants and translocated within their tissues nih.govherts.ac.uk. Research on similar systemic insecticides, such as thiamethoxam, shows that they can be easily translocated upward and accumulate in plant shoots after root absorption nih.govresearchgate.net. The uptake and translocation of chemicals in plants are complex processes influenced by factors such as the chemical's properties, plant species, soil type, and water management ulpgc.esresearchgate.net. Metabolism within the plant also plays a significant role, with the formation of metabolites like sulfoxide and sulfone derivatives observed in plants grown from treated seeds nih.gov.

Environmental Persistence of this compound and its Principal Metabolites

The persistence of this compound and its principal metabolites in the environment is a key factor in assessing their potential impact. The major route of metabolism for this compound in soil is oxidation, initially to its sulfoxide and subsequently to the sulfone nih.govnih.govagropages.com. This oxidation process occurs relatively rapidly in soil agropages.com. While hydrolysis to the oxime may occur by analogy to similar carbamates, this compound is considered relatively stable to hydrolysis under environmental conditions at pH 5-9 and temperatures below 30 °C nih.gov.

The sulfoxide and sulfone metabolites are also insecticidally active rsc.org. The sulfoxide is described as unstable and can oxidize further to the more stable sulfone ontosight.ai. The sulfone metabolite is generally more stable than the sulfoxide and can persist in the environment ontosight.ai. The persistence of these metabolites in soil and water is a concern due to their potential impact on ecosystems and human health ontosight.aihpc-standards.comhpc-standards.com. Studies have shown that this compound can be detected in treated soil, with concentrations decreasing over time nih.gov. For instance, one study detected 92.9%, 49.2%, 14.5%, 0.6%, and 0.1% of the applied dose after 0, 3, 7, 14, and 28 days, respectively nih.gov.

The metabolic fate of carbamates, including this compound, is generally similar in plants, insects, and mammals, with metabolites often being less toxic than the parent compounds, although exceptions exist where metabolites are equally or more toxic who.int. Oxidation of the S-methyl moiety to the sulfoxide and sulfone is the primary reaction pathway in soils, plants, and animals, while hydrolysis of the carbamate linkage is a minor pathway for this compound and its oxidation products rsc.org.

Data Tables

Based on the information found, a data table summarizing the estimated atmospheric half-life and Koc value of this compound can be presented.

| Property | Value | Source |

| Atmospheric Half-life | 5.1 hours | nih.govnih.gov |

| Soil Adsorption (Koc) | 39.5 | nih.govnih.gov |

A table for the persistence of this compound in soil based on the provided data snippet:

| Time After Application | Percentage of Applied Dose Remaining in Soil | Source |

| 0 days | 92.9% | nih.gov |

| 3 days | 49.2% | nih.gov |

| 7 days | 14.5% | nih.gov |

| 14 days | 0.6% | nih.gov |

| 28 days | 0.1% | nih.gov |

| 56 days | 0.0% | nih.gov |

Ecological Impact Research on Non Target Organisms

Terrestrial Ecosystem Repercussions

The impact of Thiofanox extends beyond aquatic environments. As a systemic pesticide, it is taken up by plants, and its residues can persist in the soil, affecting a variety of terrestrial non-target organisms that are vital for ecosystem health.

Soil is a complex ecosystem where fauna and microorganisms regulate critical processes like nutrient cycling and decomposition. plos.orgnih.gov The introduction of chemical contaminants can disrupt these intricate relationships. plos.org Pesticides can reduce the diversity and richness of soil microbial communities. plos.org

While specific studies on this compound are limited, research on other systemic insecticides provides insight into potential impacts. Neonicotinoids, for example, have been shown to alter the relative abundance of key bacterial phyla in soil, decreasing Gemmatimonadetes while increasing Chloroflexi and Nitrospirae. nih.govresearchgate.net The carbamate (B1207046) carbofuran (B1668357) has also been found to alter the composition of soil microbial communities. plos.org Such shifts can affect the functional potential of the soil, including carbon and nitrogen metabolism. nih.gov Soil macrofauna, such as earthworms and nematodes, which are essential for soil structure and nutrient turnover, can also be negatively affected by pesticide exposure, further disrupting soil health. nih.gov

This compound's mode of action as an acetylcholinesterase inhibitor makes it inherently toxic to a broad spectrum of insects, not just the targeted pests. nih.gov This poses a significant risk to beneficial insects, including pollinators and the natural enemies of pests.

Trophic Transfer and Bioaccumulation Dynamics in Ecological Food Webs

Trophic transfer refers to the movement of contaminants through a food web from lower to higher trophic levels. Bioaccumulation is the gradual accumulation of substances, such as pesticides, in an organism. When the concentration of a substance increases as it moves up the food chain, this is known as biomagnification.

Specific research on the trophic transfer and bioaccumulation of this compound in terrestrial food webs is limited. However, an understanding of its potential behavior can be inferred from its chemical properties and the dynamics of similar compounds.

Bioaccumulation in Soil Organisms:

Soil-dwelling invertebrates, such as earthworms, are in direct and continuous contact with soil-applied pesticides like this compound. They can absorb the chemical through their skin and by ingesting contaminated soil and organic matter. These organisms form a critical link in the food web, serving as a food source for a variety of birds and mammals, including shrews, moles, and some bird species. The extent to which this compound accumulates in these organisms is a key factor in determining the potential for trophic transfer.

Trophic Transfer to Higher Levels:

Invertebrate to Insectivore: Insectivorous birds and mammals feeding on contaminated insects and earthworms from treated areas would be the next step in the trophic transfer of this compound.

Herbivore to Carnivore: Small mammals that have been exposed through consuming treated plants can transfer the pesticide to their predators, such as hawks, owls, and carnivorous mammals.

The potential for biomagnification of this compound is not well-documented in the scientific literature. Generally, for a compound to biomagnify, it needs to be persistent in the environment, resistant to metabolic degradation, and readily stored in the tissues (often fatty tissues) of organisms. While data on the persistence of this compound's metabolites is available, comprehensive studies on its biomagnification potential in terrestrial food webs are lacking. A calculated bioconcentration factor (BCF) for this compound suggests that its accumulation in aquatic organisms is not significant, though this does not directly translate to terrestrial ecosystems where exposure routes and metabolic processes can differ.

The following table outlines the potential for trophic transfer of this compound through a simplified terrestrial food web.

| Trophic Level | Organism Example | Potential Exposure Route for this compound |

| Primary Producers | Agricultural Crops (e.g., cotton, potatoes) | Systemic uptake from treated soil |

| Primary Consumers | Herbivorous Insects, Small Mammals (e.g., voles), Granivorous Birds (e.g., sparrows) | Ingestion of contaminated plant material or treated seeds |

| Secondary Consumers | Insectivorous Birds (e.g., robins), Predatory Mammals (e.g., shrews) | Ingestion of contaminated primary consumers (insects, small mammals) |

| Tertiary Consumers | Raptors (e.g., hawks, owls), Carnivorous Mammals (e.g., foxes) | Ingestion of contaminated secondary consumers |

Insect Resistance Mechanisms Research

Biochemical Mechanisms of Resistance

Biochemical mechanisms of resistance involve the altered metabolism or sequestration of the insecticide within the insect's body, reducing the amount of the active compound that reaches the target site nih.govoapi.intpjoes.comfrontiersin.org. This is often mediated by enhanced activity or overexpression of detoxification enzymes. Metabolic resistance is considered a significant mechanism and can confer resistance to multiple insecticide groups irac-online.orgoapi.int.

Enhanced Metabolic Detoxification Systems

Insects possess complex enzymatic systems that can detoxify foreign compounds, including insecticides. Increased activity or altered expression of these enzymes can lead to the breakdown or modification of the insecticide into less toxic forms, or facilitate its excretion pjoes.comfrontiersin.org. The primary enzyme families involved in metabolic detoxification of insecticides are cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases nih.govoapi.intpjoes.comnih.gov.

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a critical role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides mdpi.comnih.gov. P450-mediated metabolism is a common and important mechanism of insecticide resistance in numerous insect species mdpi.comnih.gov. These enzymes can detoxify insecticides through various reactions, such as oxidation, reduction, and hydrolysis mdpi.com. Enhanced P450 activity leading to insecticide resistance can result from increased enzyme expression due to gene amplification or mutations in regulatory regions, or from changes in enzyme structure affecting their catalytic activity mdpi.com.

Studies on various insect species have linked increased P450 activity to resistance against different insecticide classes, including carbamates mdpi.com. For instance, overexpression of certain P450 genes has been associated with resistance to neonicotinoids and pyrethroids, illustrating the role of P450s in metabolic resistance that can extend to other insecticide groups mdpi.complos.org. While specific detailed studies on P450-mediated resistance to Thiofanox in particular insects were not extensively found, the general role of P4450s in carbamate (B1207046) metabolism and resistance is well-documented mdpi.com.

Esterases

Esterases are a diverse group of enzymes that hydrolyze ester bonds in various substrates nih.govresearchgate.net. In the context of insecticide resistance, esterases can detoxify insecticides by hydrolyzing ester linkages within the insecticide molecule or by sequestering the insecticide, preventing it from reaching its target site nih.govresearchgate.net. Increased esterase activity has been implicated in resistance to organophosphate and carbamate insecticides nih.govresearchgate.netgoogle.com.

Elevated levels or altered activity of esterases can lead to increased breakdown of carbamate insecticides like this compound, reducing their effective concentration at the acetylcholinesterase target site nih.govresearchgate.net. Research on various insect pests has demonstrated the contribution of esterases to resistance against carbamates and organophosphates nih.govresearchgate.net. For example, studies on the Australian sheep blowfly, Lucilia cuprina, have shown that resistance to organophosphates can be determined by point mutations in a gene encoding a carboxylesterase, highlighting the role of esterases in resistance nih.gov.

Glutathione S-Transferases (GSTs)

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of xenobiotics by catalyzing the conjugation of reduced glutathione to electrophilic compounds, making them more water-soluble and easily excretable nih.govijbs.com. GSTs can contribute to insecticide resistance by directly metabolizing insecticides or by protecting cells from oxidative stress induced by insecticide exposure nih.govijbs.com.

Enhanced GST activity has been associated with resistance to several insecticide classes, including organophosphates, organochlorines, and pyrethroids nih.govijbs.comajol.info. While their role in carbamate resistance is less extensively documented compared to P450s and esterases, GSTs can still play a part in the detoxification process pjoes.com. Studies on insects like Bemisia tabaci have shown that GSTs can be involved in resistance to insecticides, including neonicotinoids, indicating their general role in metabolic detoxification mechanisms nih.gov.

Target Site Insensitivity and Modification (e.g., Acetylcholinesterase Mutations)

Target site resistance occurs when modifications to the insecticide's molecular target reduce its binding affinity or efficacy oapi.intpjoes.comfrontiersin.org. For carbamate insecticides like this compound, the primary target site is acetylcholinesterase (AChE) nih.govherts.ac.uk. Resistance due to target site modification typically involves mutations in the gene encoding AChE, leading to a modified enzyme that is less sensitive to inhibition by the insecticide nih.govoapi.intpjoes.compjoes.comfrontiersin.orgmdpi.comnih.govepo.orgresearchgate.net.

Mutations in the ace gene, which encodes AChE, have been identified in various insect species resistant to organophosphate and carbamate insecticides nih.govpjoes.compjoes.commdpi.comnih.govresearchgate.net. These mutations can alter the structure of the enzyme's active site, reducing the binding affinity of the insecticide while ideally maintaining sufficient catalytic activity for the insect's survival nih.govresearchgate.net. Different point mutations in the ace gene have been linked to varying levels and spectra of resistance to carbamates and organophosphates nih.govnih.govresearchgate.net. The presence of such resistance-associated ace alleles in insect populations can significantly reduce the effectiveness of this compound and other carbamate insecticides nih.gov.

Physiological Mechanisms of Resistance

Physiological mechanisms of resistance encompass a broader range of adaptations that affect the insecticide's interaction with the insect, beyond just biochemical detoxification or target site modification. These can include reduced penetration of the insecticide through the cuticle, increased excretion rates, or behavioral avoidance of the insecticide nih.govfrontiersin.org.

Reduced Cuticular Penetration and Uptake

One mechanism of insecticide resistance involves modifications to the insect cuticle, the outermost layer of the insect body. The cuticle serves as the primary barrier to the entry of external compounds, including insecticides lstmed.ac.uk. Reduced cuticular penetration and uptake occur when changes in the cuticle's structure or composition slow down the rate at which the insecticide is absorbed into the insect's body lstmed.ac.ukirac-online.orgpesticidestewardship.orgnih.gov.

Behavioral Resistance Adaptations

Behavioral resistance involves heritable changes in an insect's behavior that reduce exposure to an insecticide irac-online.orgusda.govplos.orgchowyang.com. This can manifest in various ways, such as avoiding treated surfaces, altered feeding patterns, or changes in resting sites irac-online.orgpesticidestewardship.orgusda.govplos.org. Insects may detect or recognize the presence of the insecticide and actively move away from treated areas irac-online.orgusda.gov.

Examples of behavioral resistance observed with other insecticide classes include mosquitoes developing a preference for resting outdoors to avoid indoor insecticide applications or insects simply ceasing to feed on treated leaves pesticidestewardship.orgusda.gov. While behavioral resistance is a documented mechanism for several insecticide classes, including carbamates irac-online.orgusda.gov, specific studies detailing behavioral resistance adaptations directly linked to this compound exposure in target pests were not prominently featured in the search results. However, the potential for such adaptations exists, as insects can evolve behaviors that minimize contact with harmful substances plos.orgmdpi.com.

Genetic Basis and Population Dynamics of Resistance Evolution

The evolution of insecticide resistance is fundamentally a genetic process driven by selection pressure from repeated insecticide exposure irac-online.org. Resistant individuals, possessing genetic traits that confer reduced susceptibility, survive and reproduce, passing these traits to their offspring irac-online.org. Over time, the frequency of resistance alleles in the population increases, leading to a decline in the insecticide's effectiveness irac-online.org.

Heritability of Resistance Traits and Gene Amplification

Heritability, in the context of insecticide resistance, refers to the proportion of the observed variation in resistance levels within a population that is due to genetic factors wikipedia.org. High heritability of resistance traits indicates that these traits are strongly influenced by genetics and can be effectively selected for in the presence of insecticide pressure wikipedia.org. Studies on the heritability of traits are crucial for understanding the potential and rate of resistance evolution dpi.qld.gov.au. While the general concept of heritability applies to insecticide resistance, including resistance to carbamates like this compound, specific data on the heritability of this compound resistance traits were not found in the provided search results.

Gene amplification, the increase in the number of copies of a specific gene, can also play a significant role in insecticide resistance nih.gov. Amplification of genes encoding detoxification enzymes, for example, can lead to the overproduction of these enzymes, enabling the insect to break down the insecticide more rapidly irac-online.org. While gene amplification is a known mechanism contributing to insecticide resistance across different classes nih.gov, specific instances of gene amplification directly linked to this compound resistance were not detailed in the provided search results.

Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or those detoxified by the same enzymatic pathways irac-online.orgirac-online.orgnih.govresearchoutreach.org. This compound is a carbamate insecticide, and its primary mode of action is the inhibition of acetylcholinesterase (AChE) nih.govnih.gov. Therefore, resistance to this compound may involve mechanisms that also affect the efficacy of other AChE inhibitors, such as other carbamates or organophosphates irac-online.orgirac-online.org.

Studies on cross-resistance patterns are vital for designing effective resistance management strategies, as using insecticides with different modes of action is a key approach to delay the evolution of resistance irac-online.orgirac-online.orgarizona.edu. While the search results mention carbamates and organophosphates as belonging to the same IRAC Mode of Action group (Group 1, with subgroups 1A for carbamates and 1B for organophosphates), indicating a potential for cross-resistance within this group irac-online.orgirac-online.org, specific experimental data detailing cross-resistance patterns between this compound and other insecticides were not extensively provided. However, the IRAC classification suggests that resistance mechanisms affecting AChE inhibition could lead to cross-resistance among compounds in Group 1 irac-online.orgirac-online.org. Some studies on other insecticide classes, like neonicotinoids, demonstrate how resistance to one compound can influence resistance to others within the same class, often due to shared detoxification mechanisms nih.govresearchoutreach.org.

Population Genetics and Dispersal of Resistant Alleles

Population genetics studies the genetic variation within and between populations and the evolutionary forces that shape this variation, including gene flow, genetic drift, mutation, and selection nih.govmolecularecologist.com. Understanding the population genetics of resistance is crucial for predicting the spread of resistance alleles nih.gov. Gene flow, the movement of individuals and their genes between populations, can facilitate the spread of resistance over wider geographical areas molecularecologist.comresearchgate.netresearchgate.net.

The dispersal patterns of insects, whether through active migration or passive movement, directly influence the rate and extent to which resistance alleles spread researchgate.netresearchgate.net. High rates of dispersal can lead to rapid dissemination of resistance, even if resistance initially evolves in a localized area researchgate.netresearchgate.net. Conversely, limited dispersal can result in resistance being confined to specific populations researchgate.net. While the principles of population genetics and dispersal are fundamental to understanding the spread of resistance for any insecticide, including this compound, specific research detailing the population genetics and dispersal of this compound-resistant insect populations was not a major focus of the provided search results. However, the general mechanisms of gene flow and dispersal as drivers of resistance spread are well-established nih.govmolecularecologist.comresearchgate.netresearchgate.net.

Analytical Methodologies and Environmental Monitoring Research

Advanced Chromatographic and Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of thiofanox and its related compounds in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of various organic chemicals, including some pesticides silcotek.com. GC-MS methods typically involve the analysis of a range of compounds, with identification based on retention time and characteristic mass spectral ions silcotek.com. While LC-MS is often preferred for more polar or thermally labile pesticides like carbamates, GC-MS can be applied to compounds that are sufficiently volatile and thermally stable hpst.cz. Some pesticides, including this compound, have been included in lists of compounds that can potentially be analyzed by GC/MS silcotek.comhpst.cz. Confirmation of target compounds in GC-MS is often achieved by verifying specific ion ratios within a defined retention time window and comparing the spectrum to a library reference spectrum silcotek.com. Matrix interferences can be minimized through optimization of the method silcotek.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a preferred technique for the analysis of many modern pesticides and their metabolites, particularly those that are polar or less volatile, due to its sensitivity and selectivity hpst.cz. LC-MS/MS with electrospray ionization (ESI) allows for direct and sensitive multi-residue analysis hpst.cz. This compound and its metabolites, such as this compound-sulfoxide and this compound-sulfone, are targets for analysis using LC-MS/MS sciex.comresearchgate.net.

LC-MS/MS methods for pesticide analysis often involve multiple reaction monitoring (MRM) to enhance selectivity and sensitivity researchgate.net. For this compound, specific transitions are monitored sciex.com. Studies have demonstrated the application of LC-MS/MS for the simultaneous quantitation of multiple pesticides, including this compound, in various matrices sciex.comresearchgate.net. For instance, a method for the analysis of 180 pesticides in tea matrix using LC-MS/MS included this compound sciex.com. Another study optimized a multi-residue LC-MS/MS method for the detection of 50 pesticides, including this compound-sulphoxide and this compound-sulphone, in cabbage researchgate.net.

LC-MS/MS methods have shown good accuracy and precision, with acceptable matrix effects for most target pesticides sciex.com. The use of matrix-matched calibration standards can improve recovery for some pesticides sciex.com. The EPA also lists LC/MS/MS methods, such as Method 538, for the determination of selected organic contaminants, including this compound, in drinking water by direct aqueous injection epa.gov.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer an alternative approach for the detection and quantification of electroactive compounds like this compound.

Differential Pulse Polarography and Cyclic Voltammetry

Electrochemical techniques such as differential pulse polarography (DPP) and cyclic voltammetry (CV) have been employed to study the reduction behavior of this compound and for its quantitative determination in environmental samples researchgate.netderpharmachemica.com. These methods involve applying a potential to a working electrode and measuring the resulting current slideshare.net.

Research has investigated the electrochemical reduction behavior of this compound across a range of pH values (2.0 to 12.0) using techniques including d.c. polarography, cyclic voltammetry, a.c. polarography, and differential pulse polarography researchgate.netderpharmachemica.com. Differential pulse polarography has been specifically developed for the quantitative estimation of this compound in various environmental samples researchgate.netderpharmachemica.com. This method has demonstrated a low detection limit for this compound researchgate.netderpharmachemica.com. Studies using these techniques have also aimed to understand the nature of the electrode process, evaluate the number of electrons involved, and propose a reduction mechanism researchgate.netderpharmachemica.com. Kinetic parameters such as transfer coefficient, diffusion coefficient, and heterogeneous forward rate constant have also been evaluated researchgate.netderpharmachemica.com.

Sample Preparation and Extraction Methodologies for Environmental Matrices

Effective sample preparation and extraction are critical steps in the analysis of this compound in environmental matrices to isolate the analyte from complex sample components and concentrate it before instrumental analysis.

Solid-Phase Extraction (SPE)

While the search results mention SPE in the context of environmental sample preparation and pesticide analysis, specific detailed research findings on SPE applied directly to this compound in environmental matrices were less abundant than for chromatographic or electrochemical methods. However, SPE is a foundational technique often coupled with the instrumental methods described above. For example, methods for analyzing organic contaminants in water, including those that could potentially include this compound, may utilize SPE as a sample preparation step epa.govobrnutafaza.hr.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique utilized in the analysis of environmental samples. It involves the mass transfer of an analyte between two immiscible liquid phases. chromatographyonline.com While historically a common method for pesticide analysis, LLE typically requires large volumes of organic solvents, which can be environmentally unfriendly. mdpi.comunl.ptcsic.es Despite this, LLE has been used in some standard analytical methods for routine pesticide analysis and has demonstrated good recoveries and precision. unl.pt However, for trace-level analysis required for current compliance monitoring, the sensitivity achieved by existing standards using LLE may not always be sufficient. unl.pt LLE is generally used for preparing liquid matrices and operates based on the principle of mass transfer between the two phases. chromatographyonline.com

Advanced Microextraction Techniques

Modern analytical chemistry trends favor the simplification, miniaturization, and reduction of organic solvent consumption in sample preparation. nih.gov Advanced microextraction techniques have emerged as alternatives to traditional methods like LLE and Solid-Phase Extraction (SPE), which can be expensive, time-consuming, and environmentally unfriendly due to significant solvent use. mdpi.com Microextraction techniques are non-exhaustive sample preparation methods that use a very small volume of the extracting phase (in the microliter range) relative to the sample volume. mdpi.com These techniques aim to achieve high enrichment factors while minimizing solvent consumption and waste generation. mdpi.com

Liquid-Phase Microextraction (LPME) is one such technique, considered a miniaturized version of conventional LLE, using only microliters of solvents instead of large volumes. nih.gov LPME is described as quick, inexpensive, and potentially automatable. nih.gov It has been coupled with various analytical techniques, including liquid chromatography (LC) and capillary electrophoresis (CE), in addition to gas chromatography (GC), for analyzing various matrices, including environmental samples. nih.gov LPME involves extracting analytes using a small volume of a water-immiscible solvent and an aqueous phase containing the analytes. mdpi.com LPME techniques appear promising for developing highly sensitive standard procedures for water analysis, potentially achieving limits of detection (LOD) at the nanogram per liter level for pesticides. unl.pt

Other microextraction techniques include Solid-Phase Microextraction (SPME), in-tube solid-phase microextraction (IT-SPME), and stir bar sorptive extraction (SBSE). mdpi.com Single-drop microextraction (SDME) is another popular microextraction technique known for its simplicity, cost-effectiveness, ease of operation, and near-solvent-free nature. researchgate.net SDME has been successfully applied for trace analysis in environmental samples. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is also a widely used microextraction strategy for various organic and inorganic analytes. researchgate.net Ionic liquid-based microextraction techniques are also being explored, offering tunable properties and contributing to advancements in sample preparation by miniaturizing the process. tubitak.gov.tr

Development and Validation of Reference Standards and Certified Reference Materials for Environmental Analysis

The development and validation of reference standards and certified reference materials (CRMs) are critical for accurate and reliable environmental analysis of compounds like this compound. Reference materials, such as high-purity this compound-sulfoxide reference materials, are essential for laboratories conducting residue analysis. hpc-standards.com They are used for the calibration of analytical instruments and the validation of methods, ensuring compliance with regulatory limits. hpc-standards.com

CRMs, like this compound certified reference material, are produced and certified in accordance with international standards such as ISO/IEC 17025 and ISO 17034. sigmaaldrich.com These materials are traceable to primary materials from National Metrology Institutes (NMIs), such as NIST or NMIJ. sigmaaldrich.com Certified content, including uncertainty and expiry date, is provided on the certificate. sigmaaldrich.com

CRMs are intended for use as calibrants for chromatography and other analytical techniques. sigmaaldrich.com For instance, this compound CRM can be used in multi-residue analysis of pesticides in various matrices using techniques like ultra-high-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UHPLC-QToF-MS) or two-dimensional gas chromatography coupled with time-of-flight mass spectrometry. sigmaaldrich.com

Companies specializing in analytical reference standards offer a wide range of neat or single and multiple component solution CRMs for pesticide testing, including this compound. accustandard.comsupelco.com.tw These CRMs are designed to meet the requirements of test methods published by different regulatory bodies and regions. accustandard.com They are produced to high-quality standards, with analytical measurements performed under ISO/IEC 17025 accreditation and manufacturing according to ISO 17034 accreditation. accustandard.comlgcstandards.com

The use of CRMs is fundamental for ensuring the scientific integrity of data obtained in environmental analysis. lgcstandards.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Structure-Activity Relationship (SAR) of Thiofanox and its Analogues for Biological Efficacy

SAR studies aim to identify the specific parts of a molecule responsible for its biological activity and how modifications to these parts affect potency. For cholinesterase inhibitors like this compound, the interaction with the active site of the enzyme is key. wikipedia.orgherts.ac.ukherts.ac.ukmade-in-china.comontosight.ai

Influence of Chemical Moiety Modifications on Insecticidal Potency

Modifications to the chemical moieties of carbamate (B1207046) insecticides, including this compound analogues, can significantly influence their insecticidal potency. The core structure of carbamates involves a carbamoyl (B1232498) group (-O-CO-NH-R) linked to an oxygen or sulfur atom, which is then attached to a larger organic moiety. nih.govwikipedia.orgherts.ac.ukmade-in-china.comwikipedia.org The nature of the substituents on the carbamoyl group, the atom linking it to the rest of the molecule, and the structure of the larger organic moiety all play a role in determining the compound's affinity for acetylcholinesterase and its ability to inhibit the enzyme.

While specific detailed research findings on moiety modifications of this compound and their precise impact on insecticidal potency were not extensively detailed in the search results, the general principles of carbamate SAR apply. For instance, the carbamate group is essential for the inhibitory activity against acetylcholinesterase. wikipedia.orgherts.ac.ukherts.ac.ukmade-in-china.comontosight.ai Variations in the alkyl groups attached to the nitrogen of the carbamoyl group or elsewhere in the molecule can affect factors like lipophilicity, steric hindrance, and electronic properties, which in turn influence binding to the enzyme and penetration into the insect's nervous system. ijnrd.org

Related carbamates like aldicarb (B1662136) and oxamyl, which also act as cholinesterase inhibitors, have similar structural features, including a carbamoyl oxime structure. wikipedia.orgherts.ac.ukherts.ac.ukmade-in-china.comwikipedia.orgfishersci.be Differences in the substituents around this core structure contribute to their varying potency and spectrum of activity against different pests. wikipedia.orgherts.ac.ukmade-in-china.comwikipedia.org

Stereochemical Considerations and Isomeric Activity (E- and Z-forms)

This compound exists as (EZ) isomers due to the presence of a carbon-nitrogen double bond in its oxime moiety. herts.ac.uk Stereochemistry, specifically the E and Z forms of a molecule, can significantly impact its biological activity. Different isomers can interact differently with biological targets like enzymes or receptors due to variations in their three-dimensional structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental and Ecotoxicological Endpoints

QSAR modeling utilizes mathematical relationships to predict the biological activity or environmental fate of chemicals based on their molecular structures and physicochemical properties. mst.dkijnrd.org This approach is particularly valuable for assessing the potential environmental and ecotoxicological endpoints of compounds like pesticides without the need for extensive experimental testing for every chemical. mst.dknih.govresearchgate.netrivm.nl

Predictive Models for Non-Target Organism Ecotoxicity

QSAR models are employed to predict the toxicity of pesticides to non-target organisms, including aquatic life, mammals, soil microorganisms, and plants. nih.govresearchgate.net These models correlate structural descriptors and physicochemical properties with toxicity endpoints such as LC50 (lethal concentration 50%) or EC50 (effective concentration 50%). nih.govmdpi.com

For environmental risk assessment, QSAR models can estimate the ecotoxic hazard of plant-protecting agents towards various non-target species. nih.govresearchgate.net While specific QSAR models developed explicitly for predicting this compound ecotoxicity to a wide range of non-target organisms were not detailed in the provided search results, the principles of QSAR for ecotoxicological endpoints are well-established. mst.dknih.govresearchgate.netrivm.nlnih.gov These models often consider factors like lipophilicity (e.g., log P), which influences a chemical's uptake and accumulation in organisms, and electronic or steric parameters that relate to the mechanism of toxicity. mst.dkijnrd.orgnih.govnih.govdergipark.org.trresearchgate.netnih.gov

Predictive models for ecotoxicity can vary in their accuracy depending on the chemical class, the specific endpoint, and the organisms studied. mst.dknih.govresearchgate.netmdpi.comnih.gov Models for chemicals with a non-specific mode of action (like non-polar narcosis) are often more reliable than those for chemicals with specific mechanisms. rivm.nl

Correlation of Physicochemical Descriptors with Biological Activity

QSAR models establish correlations between physicochemical descriptors and biological activity. mst.dkijnrd.orgdergipark.org.trresearchgate.net These descriptors are quantitative representations of a molecule's physical and chemical properties. Common physicochemical descriptors used in QSAR include:

Lipophilicity (e.g., log P): Represents the molecule's affinity for lipid environments, influencing its absorption, distribution, metabolism, and excretion in organisms, as well as its partitioning in the environment. mst.dkijnrd.orgrivm.nlnih.govdergipark.org.trresearchgate.netnih.gov

Electronic Parameters: Describe the electron distribution and reactivity of the molecule, which can be relevant for interactions with biological targets. ijnrd.orgnih.govdergipark.org.tr

Steric Parameters: Account for the three-dimensional shape and size of the molecule, affecting its fit into binding sites. ijnrd.org

Other Descriptors: Include parameters related to molecular size, shape, hydrogen bonding capacity, and topological indices. ijnrd.orgnih.gov

By correlating these descriptors with biological activity (e.g., insecticidal potency, enzyme inhibition, or toxicity to non-target organisms), QSAR models can provide insights into the mechanisms of action and predict the activity of new or untested compounds. mst.dkijnrd.orgparssilico.com For carbamate insecticides like this compound, descriptors related to lipophilicity and electronic properties are likely important for predicting their interaction with acetylcholinesterase and their bioavailability in target and non-target organisms. nih.govwikipedia.orgherts.ac.ukherts.ac.ukmade-in-china.comontosight.aimst.dkijnrd.org

While specific QSAR equations for this compound were not found, the general approach involves developing statistical models (e.g., using linear regression or machine learning techniques) that relate a set of descriptors to the observed activity data for a series of related compounds. ijnrd.orgmdpi.comresearchgate.netparssilico.com

Synthesis and Derivatization Research

Elucidation of Synthetic Pathways for Thiofanox and its Key Metabolites

The synthesis of this compound can be achieved starting from pinacolone (B1678379) (3,3-dimethyl-2-butanone). The process involves several key steps. Initially, pinacolone undergoes bromination. The resulting bromopinacolone then reacts with ethanethiol (B150549) to yield 3,3-dimethyl-1-methylthio-2-butanone. This intermediate is subsequently converted to its oxime through a reaction with hydroxylamine. The oximated compound can then be reacted with either phosgene (B1210022) followed by methylamine, or directly with methylisocyanate, to form this compound wikipedia.org.

The metabolic fate of this compound in both plants and soil has been studied, revealing key metabolic pathways. The primary route of metabolism involves the oxidation of the methylthio group. This oxidation proceeds in a two-step process: first to the sulfoxide (B87167) derivative, and then to the sulfone derivative nih.goviupac.orgagropages.com. The initial oxidation to the sulfoxide is generally more rapid, particularly in plants nih.gov. Hydrolysis of the carbamoyl (B1232498) moiety to form the corresponding oximes has also been observed as a metabolic transformation nih.goviupac.org.

Studies using 35S-labeled this compound (specifically, the related compound (3,3-dimethyl)-1-(methylthio)-2-butanone O-(methylcarbamoyl) oxime) in cotton plants have confirmed the formation of the sulfone and sulfoxide metabolites nih.gov. Similar chemical changes were observed in soil, albeit at slower rates compared to plants nih.gov. Analytical methods, such as gas-liquid chromatography and thin-layer chromatography, have been developed to determine this compound residues and separate its metabolites in various matrices like soil, plants, and water nih.gov. Mass spectrometry has also been employed to study the electron impact fragmentation patterns of this compound, its sulfoxide, and sulfone metabolites, providing insights into their structures and fragmentation pathways nih.gov.

Design and Synthesis of Novel Analogues for Enhanced Efficacy or Reduced Environmental Persistence

Research efforts in pesticide chemistry often focus on developing novel analogues of existing compounds to improve their performance and reduce their environmental impact. While specific detailed research findings on the design and synthesis of this compound analogues for enhanced efficacy or reduced environmental persistence were not extensively detailed in the provided search results, the general principles guiding such research in the field of pesticides are well-established.

The development of new pesticide molecules typically involves the synthesis of compounds structurally related to known active ingredients, with modifications aimed at altering properties such as target specificity, metabolic stability, environmental degradation rates, and physical characteristics like solubility and volatility pesticidefacts.org. The goal is often to achieve higher efficacy at lower application rates and to ensure that the compound breaks down into less harmful substances in the environment within a reasonable timeframe pesticidefacts.org.

The concept of designing chemicals for degradation is a key principle in green chemistry, directly relevant to reducing environmental persistence yale.edusigmaaldrich.com. This involves designing molecules that will break down into innocuous degradation products after their function is complete yale.edu.

The development of novel analogues often involves evaluating a large number of potential molecules. The average number of new molecules evaluated to register a new crop protection product has significantly increased over the years, indicating a broad effort in exploring chemical space for improved properties pesticidefacts.org.

Regulatory Science and Risk Assessment Research

Scientific Underpinnings for Environmental Standard Setting

Setting environmental standards for chemical compounds like Thiofanox is a scientific process aimed at reducing or eliminating potential environmental hazards who.int. This involves evaluating the probability of harm to living organisms and ecosystems based on the best available information regarding the compound's dispersion and effects who.int. Key criteria applied in determining the potential environmental hazard of a pollutant include its ubiquity and abundance in the environment, persistence, potential for environmental transformation into more toxic substances, and the populations exposed who.int.

For substances that resist environmental degradation and can accumulate in the environment or food chains, particular attention is warranted who.int. The scientific basis for setting environmental quality standards (EQS) can be approached in different ways depending on the available toxicity data researchgate.net. When sufficient ecotoxicity data (a minimum of ten similar endpoints on at least eight taxonomic groups) are available, the species sensitivity distribution (SSD) approach can be applied researchgate.net. In situations where these data requirements are not met, a deterministic approach is typically used researchgate.net. These standards are numerical thresholds designed to protect ecosystems by limiting chemical releases to levels that avoid irreparable harm or toxicity to sensitive species researchgate.net. EQS values can exist for different environmental compartments like water and sediment, influenced by properties such as the n-Octanol/Water Partition Coefficient (KoW) researchgate.net.

Methodologies for Environmental Risk Assessment (ERA) of this compound (excluding human health risk assessment)

Environmental Risk Assessment (ERA) involves examining the risks posed by substances to ecosystems and animals researchgate.net. It is distinct from human health risk assessment, although both can fall under the broader umbrella of environmental risk assessment researchgate.netca.gov. Methodologies for ERA typically involve several key stages: Problem Formulation, Hazard Identification, Release Assessment, Exposure Assessment, Consequence Assessment, and RiskEstimation europa.eu. Some frameworks also include a Risk Evaluation step europa.eu.

For chemicals, ERA often involves quantifying risk by determining the predicted environmental concentration (PEC) and the predicted no-effect concentration (PNEC) for organisms eeer.org. Models used in ERA can consider the persistence, degradation, and bioaccumulation of chemicals in the environment eeer.org.

This compound undergoes metabolism in the environment. In an aquatic environment, it is rapidly oxidized to its sulfoxide (B87167) and then to its sulfone. Hydrolysis to the oxime also occurs nih.gov. In soil and plants, the methylthio group is rapidly oxidized to the sulfoxide and further to the sulfone agropages.com. These transformation products, such as this compound sulfoxide, also need to be considered in ERA as they may have different environmental fates and toxicities than the parent compound uni.luherts.ac.uk. The rate of the initial oxidation to the sulfoxide is significantly faster than the subsequent oxidation to the sulfone nih.gov.

The environmental fate and transport of a compound are crucial aspects of ERA cdc.gov. Factors such as climate, precipitation, evaporation rates, land topography, and water flow patterns can influence how contaminants move through the environment cdc.gov. Persistence in the environment is a key consideration, as pollutants that resist degradation can accumulate who.int. This compound is noted as having high leachability and being very mobile in drainflow, indicating its potential to move through soil and into water bodies herts.ac.ukherts.ac.uk.

Ecotoxicity data are essential for assessing the potential consequences of environmental exposure. For this compound, high acute toxicity alerts have been noted for birds and bees herts.ac.uk. Ecotoxicity data for fish indicate LC50 (96 h) values of 0.13 mg/l for rainbow trout and 0.33 mg/l for bluegill sunfish agropages.com.

Advanced Research Topics and Future Directions

Integration of Thiofanox Management within Integrated Pest Management (IPM) Strategies

Integrated Pest Management (IPM) is a comprehensive approach that combines various strategies to manage pest populations while minimizing economic, health, and environmental risks. The integration of chemical controls like this compound within IPM frameworks is crucial for sustainable pest management. IPM emphasizes monitoring pest populations, establishing treatment thresholds, and prioritizing non-chemical strategies such as cultural practices, biological control agents, and mechanical controls. saanich.catoxicfreefuture.orgnih.gov

For this compound, its role in IPM involves strategic application based on monitoring data and action thresholds, rather than routine use. This approach aims to optimize its effectiveness while reducing the potential for resistance development and minimizing impact on non-target organisms. irac-online.orgirac-online.org Effective IPM strategies often involve rotating or sequencing insecticides with different modes of action to prevent or delay the evolution of resistance. irac-online.orgirac-online.orgirac-online.org While this compound is a valuable tool, its use within IPM necessitates careful consideration of its specific mode of action (acetylcholinesterase inhibition) herts.ac.ukirac-online.orgnih.gov and potential for cross-resistance with other carbamates or even organophosphates that share this target site. irac-online.orgresearchgate.net

Exploration of Novel Pest Control Strategies as Alternatives or Complements (e.g., RNAi-based Pesticides)

The search for novel pest control strategies is driven by the need to reduce reliance on conventional chemical pesticides, address resistance issues, and minimize environmental impact. These strategies can serve as alternatives or complements to existing tools like this compound.

Other alternative strategies include the use of biological control agents (predators, parasitoids, pathogens), semiochemicals like pheromones for monitoring and disruption, and the development of pest-resistant crop varieties. saanich.canih.govijs.si Integrating these diverse approaches with the judicious use of chemical controls like this compound within an IPM framework represents a key future direction in pest management.

Application of Multi-Omics Approaches in this compound Research

Multi-omics approaches, which involve the integrated analysis of data from multiple "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for gaining a holistic understanding of biological systems. thermofisher.comastrazeneca.comnih.govfrontlinegenomics.com Applying these approaches to this compound research can provide deeper insights into its interactions with pests and the environment.

Transcriptomics and Proteomics in Insect Resistance Studies

Transcriptomics and proteomics can be employed to investigate the molecular mechanisms underlying insecticide resistance in pest populations exposed to this compound. Transcriptomics studies analyze the complete set of RNA transcripts in an organism, revealing changes in gene expression in response to insecticide exposure. nih.govmdpi.comresearchgate.netnih.gov Proteomics focuses on the entire set of proteins, providing insights into protein abundance, modifications, and interactions. unl.edueuropa.eu

By comparing the transcriptomic and proteomic profiles of insecticide-resistant and susceptible insect populations, researchers can identify genes and proteins that are differentially expressed. nih.govmdpi.comresearchgate.netnih.govcambridge.org This can help pinpoint mechanisms of resistance, such as increased detoxification enzyme activity (e.g., cytochrome P450s, esterases, glutathione (B108866) S-transferases) researchgate.netnih.govmdpi.comcambridge.org or alterations in the insecticide's target site (e.g., acetylcholinesterase). herts.ac.ukirac-online.orgnih.govresearchgate.net Understanding these mechanisms at the molecular level is crucial for developing effective resistance management strategies and designing new control agents.

Metabolomics in Environmental Degradation Pathways

Metabolomics involves the study of the complete set of small molecules (metabolites) in an organism or environmental sample. azolifesciences.complos.orgnih.govmdpi.com In the context of this compound, metabolomics can be used to investigate its environmental degradation pathways and the metabolic responses of non-target organisms exposed to the compound or its breakdown products.

Studies utilizing metabolomics can help identify the specific metabolites formed during the degradation of this compound in soil, water, or plants. nih.gov This can involve tracking the transformation of the parent compound into metabolites such as the sulfoxide (B87167) and sulfone, and further hydrolysis products like the oxime. nih.gov Metabolomics can also reveal the impact of this compound and its metabolites on the metabolic profiles of non-target organisms, providing insights into potential environmental effects and the biochemical pathways affected. azolifesciences.comnih.govmdpi.com This information is valuable for assessing the environmental fate and impact of this compound and informing strategies for remediation or mitigation.

Development of Sustainable Agricultural Practices to Mitigate this compound Environmental Impact

Minimizing the environmental impact of agricultural chemicals like this compound is a key aspect of sustainable agriculture. Sustainable practices aim to reduce pollution, conserve resources, and protect biodiversity. sustainableagriculture.ecoearth.orgworldwildlife.orgeuropa.eu

By combining advanced research in areas like multi-omics with the implementation of sustainable agricultural practices, the goal is to ensure that tools like this compound can be used effectively and responsibly as part of a broader strategy for sustainable pest management.

Q & A

Q. What are the key physicochemical properties of Thiofanox relevant to environmental fate studies?

this compound (C₉H₁₈N₂O₂S) has a molecular weight of 218.32 and is structurally characterized as a carbamate insecticide. Key properties include its solubility in organic solvents like acetonitrile, stability under varying pH conditions, and degradation pathways (e.g., oxidation to sulfone/sulfoxide derivatives). These properties influence its environmental persistence and bioavailability in soil and water matrices . For environmental fate studies, researchers should prioritize measuring hydrolysis rates, photodegradation kinetics, and soil adsorption coefficients using standardized EPA methods (e.g., ASTM D7645 for water analysis) .

Q. How does this compound inhibit acetylcholinesterase, and how does this mechanism differ from organophosphates?

this compound acts as a reversible acetylcholinesterase (AChE) inhibitor by carbamylating the enzyme’s active site, preventing acetylcholine hydrolysis. Unlike organophosphates (irreversible inhibitors), this compound’s effects are transient, with enzyme activity recovering within hours. Researchers should use in vitro AChE inhibition assays (e.g., Ellman’s method) to quantify inhibitory potency (IC₅₀) and compare recovery rates across carbamate and organophosphate classes .

Q. What analytical methods are recommended for detecting this compound in environmental or biological samples?

Ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. For water samples, ASTM D7645 specifies LC/MS/MS parameters: positive electrospray ionization, MRM transitions (e.g., m/z 219 → 89 for this compound), and a detection limit of 5 ng/mL. For tissue or soil, QuEChERS extraction followed by Orbitrap-based HRMS improves sensitivity for sulfone/sulfoxide metabolites .

Advanced Research Questions